

Spectroscopic Profile of 1H-Imidazole-5-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1H-Imidazole-5-acetic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Imidazole-5-acetic acid** (IUPAC name: 2-(1H-imidazol-5-yl)acetic acid), a molecule of interest in various research domains, including drug development and metabolomics. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **1H-Imidazole-5-acetic acid**, aiding in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the available ^1H and ^{13}C NMR data.

^1H NMR Data

An experimental ^1H NMR spectrum was obtained in water at a frequency of 500 MHz.^[1] The observed chemical shifts are detailed in Table 1.

Chemical Shift (ppm)	Intensity	Assignment (in D ₂ O)
8.60	100.00	H-2 (imidazole ring)
7.79	H-4 (imidazole ring)	
3.88	-CH ₂ - (acetic acid side chain)	

Note: The signals for the acidic proton (-COOH) and the N-H protons of the imidazole ring are often broad and may exchange with D₂O, making them difficult to observe or appear at variable chemical shifts.

¹³C NMR Data

While a dedicated experimental ¹³C NMR spectrum with explicit peak assignments for **1H-Imidazole-5-acetic acid** is not readily available in the searched literature, data for the structurally similar imidazol-1-yl-acetic acid in D₂O provides valuable reference points. The expected chemical shift ranges for the carbon atoms in **1H-Imidazole-5-acetic acid** are presented in Table 2, based on typical values for imidazole and carboxylic acid moieties. PubChem indicates the availability of a 1H-13C HSQC spectrum, which would definitively correlate the proton and carbon signals.^[1]

Carbon Atom	Expected Chemical Shift (ppm)
C=O (Carboxylic Acid)	170-180
C-2 (Imidazole Ring)	135-145
C-4 (Imidazole Ring)	115-125
C-5 (Imidazole Ring)	125-135
-CH ₂ - (Acetic Acid Side Chain)	30-40

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **1H-Imidazole-5-acetic acid**, based on the functionalities

present, are summarized in Table 3. An Attenuated Total Reflectance (ATR) IR spectrum has been recorded on a Bio-Rad FTS instrument.^[1]

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3300-2500 (broad)	O-H	Stretching (Carboxylic Acid)
~3100	N-H	Stretching (Imidazole Ring)
~1700	C=O	Stretching (Carboxylic Acid)
~1600	C=N	Stretching (Imidazole Ring)
~1550	C=C	Stretching (Imidazole Ring)
1400-1200	C-O	Stretching (Carboxylic Acid)
950-910	O-H	Bending (Carboxylic Acid)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Various mass spectrometry techniques have been applied to **1H-Imidazole-5-acetic acid**, including GC-MS, MS-MS, and LC-MS.^[1] The molecular weight of **1H-Imidazole-5-acetic acid** is 126.11 g/mol .

Fragmentation Pattern

The mass spectrum of **1H-Imidazole-5-acetic acid** is expected to show a molecular ion peak [M]⁺ at m/z 126. Key fragmentation pathways would involve the loss of the carboxylic acid group and fragmentation of the imidazole ring. Expected major fragments are listed in Table 4.

m/z	Fragment	Description
126	$[\text{C}_5\text{H}_6\text{N}_2\text{O}_2]^+$	Molecular Ion
81	$[\text{C}_4\text{H}_5\text{N}_2]^+$	Loss of $-\text{COOH}$ (45 Da)
68	$[\text{C}_3\text{H}_4\text{N}_2]^+$	Imidazole ring fragment
54	$[\text{C}_3\text{H}_4\text{N}]^+$	Fragmentation of the imidazole ring

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols suitable for the analysis of **1H-Imidazole-5-acetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ^1H and ^{13}C NMR spectra to confirm the chemical structure of **1H-Imidazole-5-acetic acid**.

Apparatus:

- NMR Spectrometer (e.g., 500 MHz)
- 5 mm NMR tubes
- Pipettes

Reagents:

- **1H-Imidazole-5-acetic acid** sample (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., Deuterium Oxide - D_2O)
- Internal standard (e.g., TMS or a water-soluble standard like DSS)

Procedure:

- Sample Preparation: Dissolve the appropriate amount of **1H-Imidazole-5-acetic acid** in approximately 0.6 mL of D₂O in a clean, dry NMR tube. Add a small amount of the internal standard.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
 - Use a standard pulse sequence (e.g., zg30).
 - Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Apply a solvent suppression technique if the residual HDO signal is overwhelming.
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase the spectrum.
- Calibrate the chemical shift scale using the internal standard.
- Integrate the signals in the ^1H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **1H-Imidazole-5-acetic acid**.

Apparatus:

- FTIR Spectrometer with an ATR accessory
- Spatula

Reagents:

- **1H-Imidazole-5-acetic acid** sample (solid)

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **1H-Imidazole-5-acetic acid** sample onto the ATR crystal.
- Spectrum Acquisition:
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum, typically over a range of $4000\text{--}400\text{ cm}^{-1}$.
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis:

- Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
- Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1H-Imidazole-5-acetic acid**.

Apparatus:

- Mass Spectrometer (e.g., LC-MS or GC-MS)
- Liquid or Gas Chromatograph
- Vials

Reagents:

- **1H-Imidazole-5-acetic acid** sample
- Appropriate solvent (e.g., methanol, water for LC-MS; derivatizing agent for GC-MS if necessary)

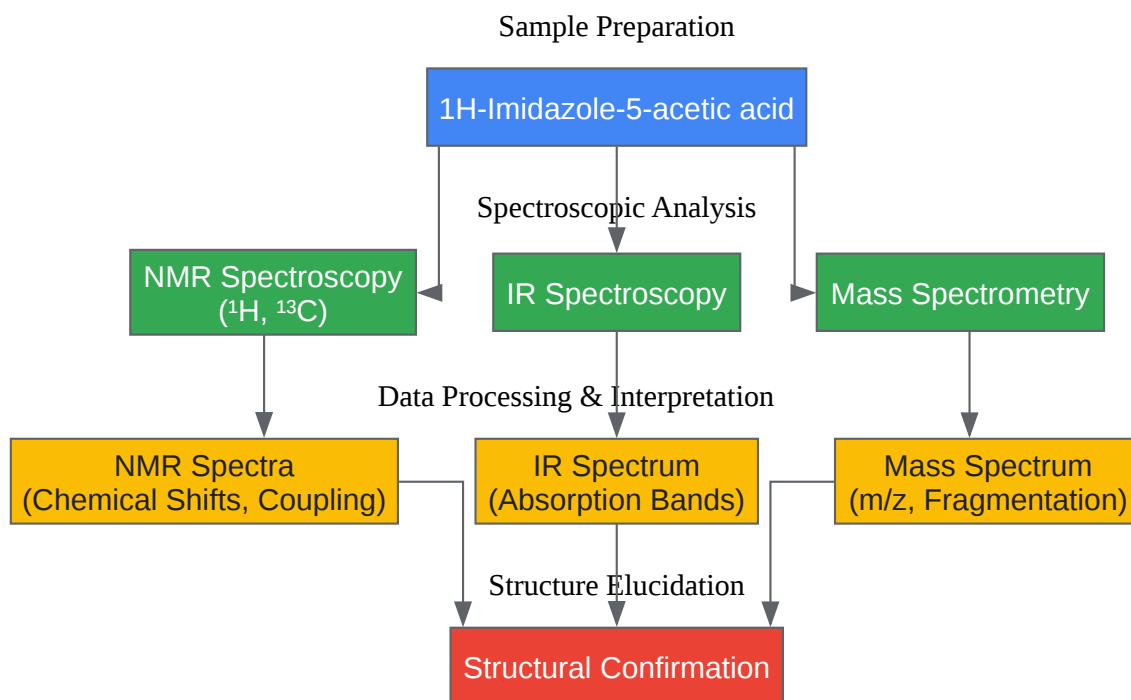
Procedure (LC-MS Example):

- Sample Preparation: Prepare a dilute solution of **1H-Imidazole-5-acetic acid** in a suitable solvent (e.g., 1 mg/mL in methanol/water).
- Chromatography:
 - Inject the sample into the liquid chromatograph.
 - Separate the analyte using an appropriate column (e.g., C18) and mobile phase gradient.
- Mass Spectrometry:

- The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
- Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-300).
- Acquire data in both positive and negative ion modes if possible.
- For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the fragment ions.

Logical Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **1H-Imidazole-5-acetic acid** is illustrated in the following diagram.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 1H-Imidazole-5-acetic acid | C₅H₆N₂O₂ | CID 96215 - PubChem [pubchem.ncbi.nlm.nih.gov]
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